molecular formula C5H7N3S B1346366 6-(Methylsulfanyl)pyrimidin-4-amine CAS No. 2038-32-6

6-(Methylsulfanyl)pyrimidin-4-amine

Cat. No. B1346366
CAS RN: 2038-32-6
M. Wt: 141.2 g/mol
InChI Key: ZTPARTFFNQLVSF-UHFFFAOYSA-N
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Description

“6-(Methylsulfanyl)pyrimidin-4-amine” is a chemical compound with the molecular formula C5H7N3S . It contains a pyrimidine ring, which is a heterocyclic aromatic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered rings .


Synthesis Analysis

The synthesis of this compound involves the reaction of (2-methylsulfanyl)pyrimidin-4-ylamine with the 5-(methoxyvinylidene) derivative of Meldrum’s acid. The mixture is refluxed at 85°C for 1 hour to reach reaction completion .


Molecular Structure Analysis

The molecular structure of “6-(Methylsulfanyl)pyrimidin-4-amine” is characterized by the presence of a pyrimidine ring with a methylsulfanyl group attached to it . The S1···O1 distance [2.534 (2) Å] and the O1···S1—C1 angle [177.5 (1)°] are consistent with the existence of the intramolecular attractive interaction .

Scientific Research Applications

Fluorescence Probes for Cadmium Detection

6-(Methylsulfanyl)pyrimidin-4-amine has been used in the design and synthesis of a novel Cd2+ fluorescence probe based on the pyridine-pyrimidine structure . This compound could successfully discriminate between Cd2+ and Zn2+, exhibiting a highly selective turn-on response toward Cd2+ over biologically related metal ions . The methylsulfanyl group of the compound is essential for achieving selective and sensitive Cd2+ detection . This application is particularly useful in detecting and tracking the amount of Cd2+ in cells and tissues .

Biological Applications

The compound’s cell membrane permeability has been studied, revealing that it is sufficient to detect intracellular Cd2+ . This indicates that the novel bis-heterocyclic molecule has considerable potential as a fluorescence probe for Cd2+ in biological applications .

Chemical Research

6-(Methylsulfanyl)pyrimidin-4-amine is available for purchase from chemical supply companies like Sigma-Aldrich , indicating its use in various chemical research applications. While specific uses are not detailed, it’s likely used in the synthesis of other compounds or as a reagent in chemical reactions.

Pharmaceuticals

While not directly mentioned in the search results, pyrimidine derivatives have been used in the synthesis of pharmaceuticals . For example, CDK4/6 inhibitors, a class of drugs that target specific enzymes, have been synthesized using pyrimidine derivatives . It’s possible that 6-(Methylsulfanyl)pyrimidin-4-amine could have similar applications.

Future Directions

The future directions for “6-(Methylsulfanyl)pyrimidin-4-amine” could involve further exploration of its potential biological activities and applications. Pyrimidine derivatives have been known to exhibit various biological activities, which could be further explored in the context of "6-(Methylsulfanyl)pyrimidin-4-amine" .

properties

IUPAC Name

6-methylsulfanylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3S/c1-9-5-2-4(6)7-3-8-5/h2-3H,1H3,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTPARTFFNQLVSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=NC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40285854
Record name 6-(methylsulfanyl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40285854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Methylsulfanyl)pyrimidin-4-amine

CAS RN

2038-32-6
Record name NSC43014
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43014
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-(methylsulfanyl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40285854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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